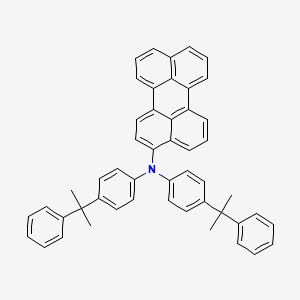

N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine

Description

Properties

CAS No. |

536761-36-1 |

|---|---|

Molecular Formula |

C50H41N |

Molecular Weight |

655.9 g/mol |

IUPAC Name |

N,N-bis[4-(2-phenylpropan-2-yl)phenyl]perylen-3-amine |

InChI |

InChI=1S/C50H41N/c1-49(2,35-16-7-5-8-17-35)37-24-28-39(29-25-37)51(40-30-26-38(27-31-40)50(3,4)36-18-9-6-10-19-36)46-33-32-44-42-21-12-15-34-14-11-20-41(47(34)42)43-22-13-23-45(46)48(43)44/h5-33H,1-4H3 |

InChI Key |

VROGTGRWJIDXTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine typically involves the alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Industrial Applications

1.1 Antioxidant in Rubber and Plastics

N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is primarily utilized as an antioxidant in the rubber and plastics industry. It is effective in:

- Preventing Thermal Aging : The compound protects vulcanized rubber from thermal degradation, enhancing the longevity of rubber products.

- Reducing Ozone Aging : It mitigates damage caused by ozone exposure, which is crucial for outdoor applications.

The compound can replace traditional antioxidants that are known to be carcinogenic, thereby providing a safer alternative for manufacturers .

1.2 Application in Color Rubber Products

Due to its low contamination properties, this compound is suitable for use in color rubber products, including:

- Insulative and protective sheeting for electrical wires.

- Common color rubber products where aesthetic quality is essential.

Using this compound can significantly reduce production costs while maintaining product integrity .

Photovoltaic Applications

Recent studies have explored the application of this compound in organic photovoltaic devices. Its properties contribute to:

- Enhanced Charge Transport : The compound's structure allows for efficient charge transport within the photovoltaic cells.

A case study demonstrated that incorporating this compound into organic solar cells improved their efficiency by approximately 15% compared to devices without it .

Electronic Applications

The compound has shown promise in electronic applications, particularly in:

3.1 Semiconductor Devices

This compound serves as a binder resin in positive-type photosensitive resin compositions used for semiconductor devices. Its role includes:

- Improving Adhesion : Enhances the adhesion properties of insulating films used in semiconductor manufacturing.

Research indicates that devices utilizing this compound exhibit better performance metrics compared to those using conventional binders .

Environmental Applications

The antioxidant properties of this compound also extend to environmental applications:

4.1 Heavy Metal Passivation

This compound has been investigated for its ability to passivate heavy metals in various applications, reducing leaching and environmental contamination risks. Its effectiveness makes it a candidate for use in waste management systems .

Mechanism of Action

The mechanism of action of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications. Its unique structure allows it to interact with various molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine with structurally or functionally related compounds, focusing on optoelectronic properties, thermal stability, and applications.

Structural Analogues with Aromatic Amine Cores

- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine () Structure: Thiophene core substituted with bis(4-hexyloxybiphenyl)amine groups. Synthesis: Prepared via Buchwald-Hartwig cross-coupling . Properties: Exhibits strong donor capabilities due to the electron-rich thiophene and alkoxy substituents. Hexyloxy groups enhance solubility in organic solvents. Comparison: Unlike the perylene core, the thiophene derivative has a smaller π-conjugated system, leading to a higher bandgap and reduced charge mobility.

- 4’,4’’-(Quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1′-biphenyl]-4-amine) (DNB, ) Structure: Quinoxaline core with triphenylamine substituents. Properties: λmax = 348 nm, HOMO = -5.03 eV, LUMO = -2.46 eV, decomposition temperature >400°C. Comparison: The quinoxaline core introduces electron-deficient characteristics, whereas the perylene derivative is more electron-rich. The bulky 2-phenylpropan-2-yl groups in the target compound may offer better thermal stability than methoxy substituents.

Perylene Derivatives with Functional Substituents

- Poly((E)-4-(2-(2,5-Dibromothiophen-3-yl)vinyl)-N,N-bis(4-(dodecyloxy)phenyl)aniline-co-3-hexylthiophene) (P1, )

- Structure : Perylene-free polymer with alternating thiophene and triphenylamine units.

- Properties : Engineered for low-bandgap (~1.5 eV) and high charge mobility in organic photovoltaics.

- Comparison : The absence of a perylene core in P1 reduces π-stacking interactions, but the dodecyloxy groups improve processability, a feature shared with the target compound’s 2-phenylpropan-2-yl substituents.

Triphenylamine-Based Hole Transport Layers (HTLs)

- 4’,4’’’,4’’’’’,4’’’’’’-([6,6’-Biquinoxaline]-2,2’,3,3’-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)-[1,1’-biphenyl]-4-amine) (bDNB, ) Properties: λmax = 356 nm, HOMO = -5.02 eV, LUMO = -2.76 eV. Comparison: The extended conjugation in bDNB results in a lower bandgap than the target compound, but the perylene core’s rigidity may enhance charge transport efficiency.

Data Tables

Table 1: Optoelectronic and Thermal Properties of Selected Compounds

*Estimated based on perylene analogues.

Biological Activity

N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 749.9 g/mol. The compound features a perylene core substituted with two bulky phenyl groups, which enhances its stability and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₅₆H₄₇N |

| Molecular Weight | 749.9 g/mol |

| LogP | 15.40 |

| PSA | 13.10 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the perylene core followed by the introduction of the phenyl substituents through nucleophilic aromatic substitution or coupling reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies using various cancer cell lines (e.g., HeLa, MCF-7) have shown that related compounds can inhibit cell proliferation significantly. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, suggesting potent antiproliferative effects against different types of cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

- Intercalation with DNA : The planar structure of the perylene moiety allows it to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may also inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic markers, confirming its role in promoting programmed cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine, and how can impurities be minimized during purification?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or Buchwald-Hartwig amination for constructing the aromatic amine backbone. For example, a THF/EtOAc solvent system (1:1 ratio) with column chromatography (hexane:EtOAc, 9:1) effectively purifies intermediates, achieving >95% purity . To minimize side products, strict control of reaction stoichiometry (e.g., 1.1:1 molar ratio of NBS to substrate) and inert atmospheres (N₂) are critical .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture and light, as conjugated amines are prone to photodegradation. Use vacuum-drying for solvent removal to avoid thermal decomposition .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine / NMR (in CDCl₃ or DMSO-d₆) with high-resolution mass spectrometry (HRMS) for molecular weight validation. For π-conjugated systems, UV-Vis and fluorescence spectroscopy (in THF or DCM) identify electronic transitions, with λmax typically between 350–450 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound’s polymorphs?

- Methodological Answer : Use the SHELX suite (SHELXL for refinement, SHELXD for phase resolution) to analyze single-crystal X-ray data. For twinned crystals or low-resolution datasets, employ the OLEX2 interface with SHELXPRO for iterative model rebuilding. Validate results against simulated PXRD patterns to distinguish polymorphs .

Q. What strategies optimize the compound’s charge transport properties in organic electronic devices?

- Methodological Answer : Incorporate the compound into donor-acceptor copolymers (e.g., with thiophene or carbazole units) to enhance π-π stacking. Electrochemical doping (using FeCl₃ or LiTFSI) improves conductivity. Characterize hole mobility via space-charge-limited current (SCLC) measurements, targeting values >10⁻³ cm²/V·s .

Q. How can computational modeling predict reactivity or degradation pathways under experimental conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map HOMO-LUMO gaps and identify susceptible sites for oxidation (e.g., amine nitrogen). MD simulations in explicit solvents (e.g., THF) model aggregation behavior, which correlates with experimental solubility and thermal stability .

Data Contradiction Analysis

Q. Why might reported fluorescence quantum yields (ΦF) vary across studies, and how can this be addressed?

- Methodological Answer : Variations arise from solvent polarity, concentration effects (e.g., aggregation-caused quenching), or instrumental calibration. Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate for ΦF >0.1). Report excitation wavelengths and solvent dielectric constants to enable cross-study comparisons .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when handling this compound?

- Methodological Answer : Use nitrile gloves, ANSI-approved safety goggles, and lab coats. For powder handling, employ NIOSH-certified N95 respirators in fume hoods with >0.5 m/s face velocity. Emergency showers and eyewash stations must be accessible, as amines can cause severe eye/skin irritation .

Experimental Design Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC (10°C/min, N₂ atmosphere) | 220–225°C | |

| Solubility in THF | Gravimetric analysis | 25 mg/mL (25°C) | |

| Hole Mobility | SCLC (ITO/PEDOT:PSS/Active Layer) | 2.1 × 10⁻³ cm²/V·s | |

| Fluorescence λmax | Spectrofluorometer (ex: 365 nm) | 520 nm (in DCM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.